

Discovery and history of 3-Chloro-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-ol

Cat. No.: B1589769

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of **3-Chloro-5-nitropyridin-4-ol**

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-5-nitropyridin-4-ol**, a key heterocyclic intermediate in modern organic synthesis and drug discovery. While a singular "discovery" paper for this compound is not prominent in the historical literature, this guide reconstructs its scientific genesis by examining the foundational principles of pyridine chemistry. We delve into its physicochemical properties, logical synthetic pathways with detailed experimental protocols, and its characteristic chemical reactivity. The document elucidates the rationale behind its utility as a versatile building block, particularly for the synthesis of compound libraries in pharmaceutical research. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important scaffold.

Introduction: A Versatile Pyridine Building Block

3-Chloro-5-nitropyridin-4-ol, with CAS Number 31872-64-7, is a highly functionalized pyridine derivative.^[1] Its structure is characterized by a pyridine ring substituted with a chloro group, a nitro group, and a hydroxyl group. The presence of these functional groups, particularly the electron-withdrawing nitro group, imparts significant chemical reactivity and makes it a valuable precursor for more complex molecules.

The compound exists in a tautomeric equilibrium with its pyridone form, 3-chloro-5-nitro-1H-pyridin-4-one. For the purposes of this guide, we will primarily refer to it by its pyridin-4-ol nomenclature, while acknowledging this important isomeric relationship. Its significance lies in its role as a "scaffold" — a core molecular framework upon which diverse chemical moieties can be built, primarily through nucleophilic substitution of the activated chlorine atom. This reactivity is a cornerstone of its application in the generation of compound libraries for high-throughput screening in drug discovery programs.[\[1\]](#)[\[2\]](#)

The Scientific Genesis of **3-Chloro-5-nitropyridin-4-ol**: A Historical Perspective

The precise first synthesis of **3-Chloro-5-nitropyridin-4-ol** is not well-documented in a landmark publication. Its emergence is more likely an outcome of the systematic exploration of pyridine chemistry throughout the 20th century. The synthesis of functionalized pyridines has long been a subject of intense research due to the prevalence of the pyridine motif in natural products and pharmaceuticals.

The logical pathway to this molecule would have involved foundational reactions of aromatic chemistry applied to a pyridine core:

- **Electrophilic Nitration:** The nitration of aromatic rings using a mixture of concentrated nitric acid and sulfuric acid is a classic and powerful transformation. Early work on pyridine chemistry established that the pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the presence of activating groups like a hydroxyl (or pyridone) can facilitate such reactions.
- **Halogenation:** The introduction of chlorine onto pyridine rings can be achieved through various methods, including the use of reagents like phosphorus oxychloride (POCl_3) to convert hydroxyl groups into chlorides.[\[3\]](#)

It is highly probable that **3-Chloro-5-nitropyridin-4-ol** was first prepared as one of many derivatives during broader investigations into the reactivity of substituted pyridines. A plausible early synthesis would involve the nitration of a pre-existing chloro-substituted pyridin-4-ol. For instance, the nitration of 2-chloro-4-aminopyridine is known to produce a mixture of 3-nitro and 5-nitro isomers, demonstrating the viability of direct nitration on such rings.[\[4\]](#) This historical

context underscores that the compound's value was likely recognized for its potential as a reactive intermediate long before it became commercially available.

Physicochemical and Spectroscopic Characterization

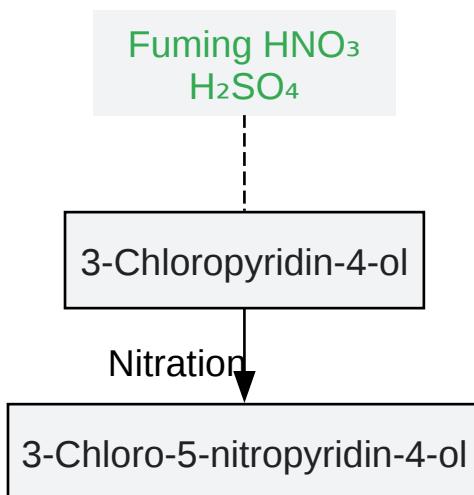
The utility of any chemical intermediate is defined by its physical properties and the ability to confirm its structure through spectroscopic methods.

Physical and Chemical Properties

Property	Value	Source
CAS Number	31872-64-7	[1]
Molecular Formula	<chem>C5H3ClN2O3</chem>	[1]
Molecular Weight	174.54 g/mol	[1]
IUPAC Name	3-chloro-5-nitropyridin-4-ol	N/A
Synonyms	3-chloro-5-nitro-1H-pyridin-4-one	
Appearance	Expected to be a solid at room temperature	[N/A]

Spectroscopic Data (Predicted)

While specific published spectra for this exact compound are not readily available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from similar compounds.[\[5\]](#)[\[6\]](#)


Technique	Expected Characteristics
¹ H NMR	Two signals in the aromatic region (typically δ 7.0-9.0 ppm). One proton at the C2 position and one at the C6 position. Both would appear as singlets or very narrow doublets due to the lack of adjacent protons. The hydroxyl/amine proton (from the pyridone tautomer) would appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration.
¹³ C NMR	Five distinct signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C4) would be significantly downfield. The carbons attached to the nitro (C5) and chloro (C3) groups would also show characteristic shifts.
IR Spectroscopy	Characteristic peaks for O-H or N-H stretching (broad, ~3200-3500 cm^{-1}), C=O stretching from the pyridone tautomer (~1650-1680 cm^{-1}), aromatic C=C and C=N stretching (~1400-1600 cm^{-1}), and strong asymmetric and symmetric stretches for the NO ₂ group (~1550 and ~1350 cm^{-1}).
Mass Spectrometry	The molecular ion peak (M ⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M] ⁺ and [M+2] ⁺ peaks.

Modern Synthetic Methodologies

The synthesis of **3-Chloro-5-nitropyridin-4-ol** can be approached through several logical routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production. Below, we outline a plausible and chemically sound protocol.

Proposed Synthetic Route: Nitration of 3-Chloropyridin-4-ol

This is the most direct and logical approach, leveraging a classic electrophilic aromatic substitution reaction. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile (the nitronium ion, NO_2^+) to the ortho positions (C3 and C5). While the existing chlorine at C3 provides some steric hindrance, the electronic activation from the hydroxyl group should favor nitration at the available C5 position.

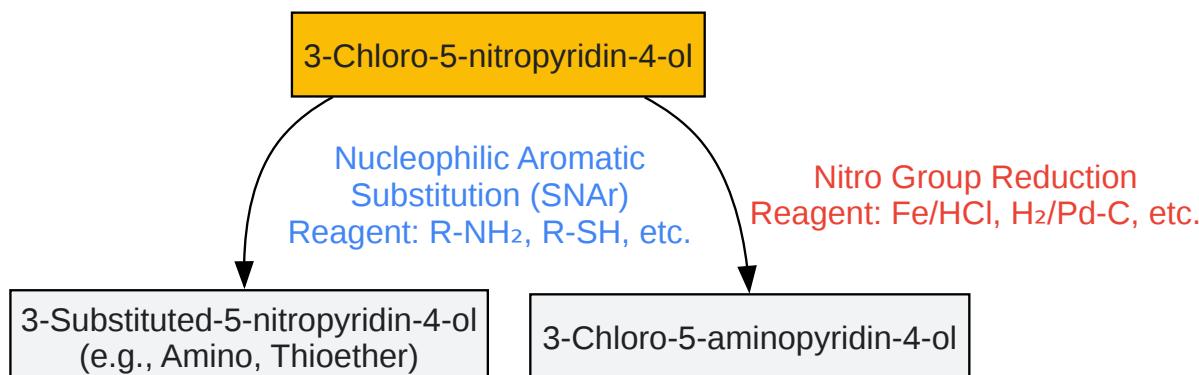
[Click to download full resolution via product page](#)

Caption: Proposed synthesis via nitration.

Experimental Protocol: Nitration of 3-Chloropyridin-4-ol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
- Addition of Starting Material: Slowly add 3-chloropyridin-4-ol (e.g., 0.1 mol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.


- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 0.11 mol) to a small amount of cold, concentrated sulfuric acid.
- Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 3-chloropyridin-4-ol. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.
- Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Alternative Synthetic Route: Selective Hydrolysis

An alternative strategy involves the selective hydrolysis of a di-substituted precursor. For example, starting with 3,4-dichloro-5-nitropyridine, one could perform a selective nucleophilic substitution of the chlorine atom at the C4 position. The C4 position is generally more activated towards nucleophilic attack than the C2 or C3 positions in pyridines. This approach is supported by a patented process for the synthesis of the isomer, 2-chloro-3-nitropyridin-4-ol, from 2,4-dichloro-3-nitropyridine using sodium acetate followed by hydrolysis.^[3]

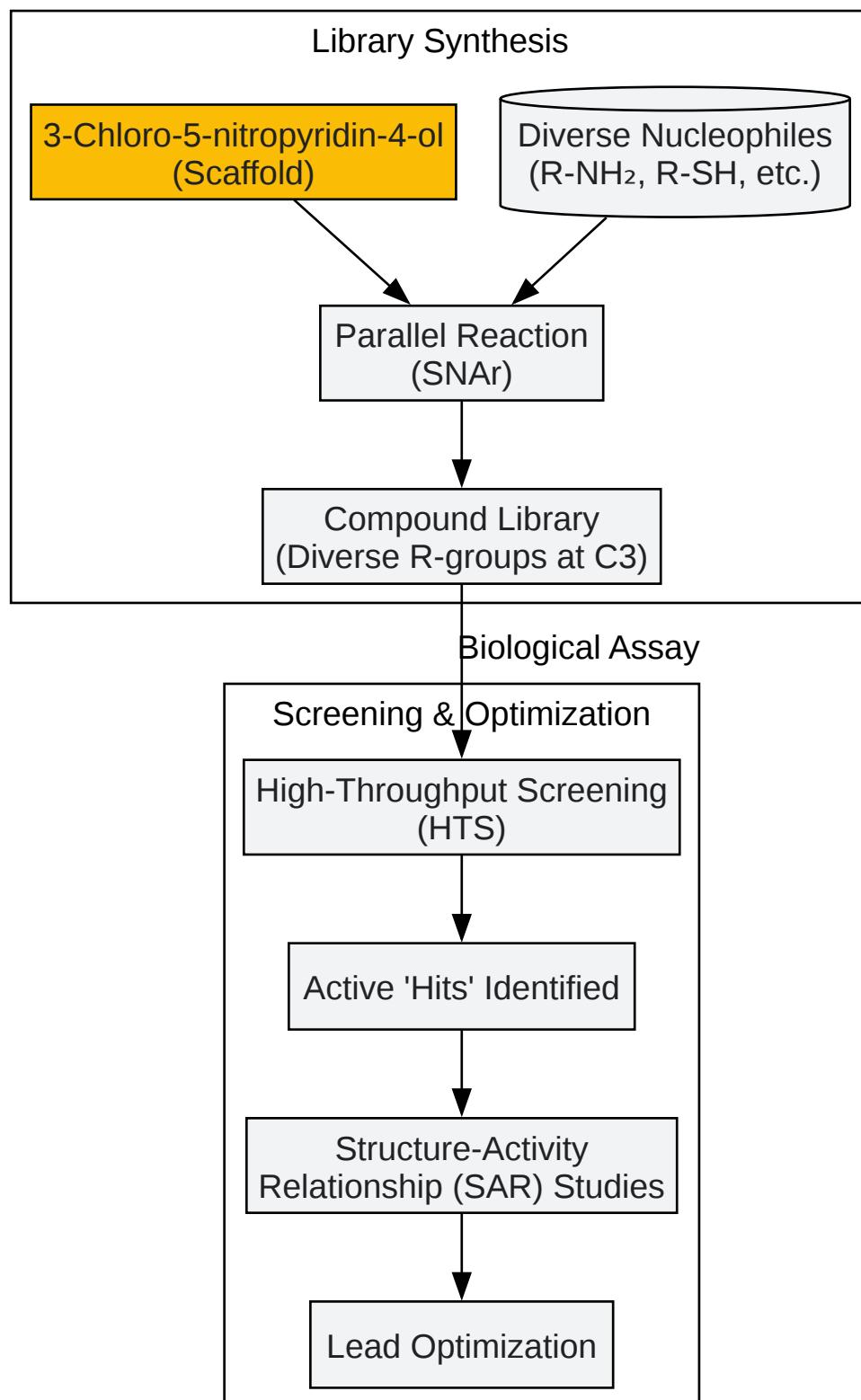
Reactivity and Chemical Transformations

The synthetic value of **3-Chloro-5-nitropyridin-4-ol** stems from its predictable reactivity, which allows it to serve as a versatile intermediate.

[Click to download full resolution via product page](#)

Caption: Key reactions of the core scaffold.

- Nucleophilic Aromatic Substitution (SNAr): This is the most important reaction for this molecule. The pyridine ring, combined with the strong electron-withdrawing effect of the nitro group, makes the carbon atom attached to the chlorine (C3) highly electrophilic. This allows the chlorine to be readily displaced by a wide range of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This reaction is the key to creating diverse libraries of molecules for biological screening.
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH_2) using standard reducing agents like iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H_2 over Palladium on carbon). This transformation yields 3-chloro-5-aminopyridin-4-ol, which opens up a new set of possible chemical modifications, such as amide bond formation or diazotization reactions.


Applications in Drug Discovery and Development

3-Chloro-5-nitropyridin-4-ol is a quintessential example of a building block used in the early stages of drug discovery. Its utility is not in being a drug itself, but in providing a reliable and reactive scaffold to generate novel chemical entities with the potential for therapeutic activity.

The general workflow in a drug discovery campaign would be as follows:

- Scaffold Acquisition: **3-Chloro-5-nitropyridin-4-ol** is obtained or synthesized as the starting scaffold.

- **Library Synthesis:** A parallel synthesis approach is often used to react the scaffold with a large, diverse set of nucleophiles (e.g., a collection of commercially available amines or thiols). This creates a library of related compounds where the core is constant, but the substituent at the C3 position varies.
- **High-Throughput Screening (HTS):** The newly synthesized library of compounds is screened against a specific biological target (e.g., an enzyme or a receptor) to identify "hits" — compounds that show activity.
- **Hit-to-Lead Optimization:** The initial hits are then subjected to further chemical modification to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This is where the other functional groups on the pyridine ring, such as the newly formed amino group after nitro reduction, become valuable for further chemical elaboration.

[Click to download full resolution via product page](#)

Caption: Workflow in a drug discovery pipeline.

Conclusion: An Enduring Legacy in Synthesis

3-Chloro-5-nitropyridin-4-ol represents a classic, highly useful heterocyclic building block. While its specific origin is not attributable to a single discovery, its existence is a logical consequence of the systematic advancement of organic chemistry. Its value is defined by its predictable and exploitable reactivity, allowing chemists to readily generate molecular diversity. As the search for novel therapeutics continues, the demand for such versatile and reactive intermediates remains robust, ensuring that **3-Chloro-5-nitropyridin-4-ol** and related scaffolds will continue to be essential tools in the armamentarium of medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. Pyridine, 3-chloro- [webbook.nist.gov]
- 6. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Discovery and history of 3-Chloro-5-nitropyridin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589769#discovery-and-history-of-3-chloro-5-nitropyridin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com